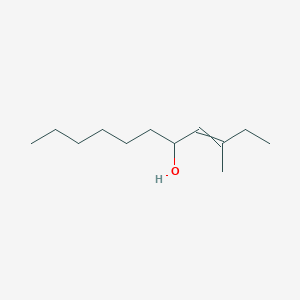
3-Methylundec-3-EN-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylundec-3-EN-5-OL is an organic compound with the molecular formula C12H24O It is a branched hydrocarbon with a hydroxyl group (-OH) attached to the fifth carbon atom and a double bond between the third and fourth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundec-3-EN-5-OL can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-1-butene with 1-bromooctane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the hydrogenation of precursor compounds. The reaction conditions, including temperature and pressure, are optimized to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
3-Methylundec-3-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 3-methylundec-3-en-5-one or 3-methylundec-3-en-5-oic acid.
Reduction: Formation of 3-methylundecane-5-ol.
Substitution: Formation of 3-methylundec-3-en-5-chloride or 3-methylundec-3-en-5-bromide.
科学的研究の応用
3-Methylundec-3-EN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 3-Methylundec-3-EN-5-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in reactions with other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
3-Methylundec-2-EN-5-OL: Similar structure but with the double bond at a different position.
3-Methylundec-3-EN-4-OL: Similar structure but with the hydroxyl group at a different position.
3-Methylundec-3-EN-6-OL: Similar structure but with the hydroxyl group at a different position.
Uniqueness
3-Methylundec-3-EN-5-OL is unique due to the specific positioning of its double bond and hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications.
特性
CAS番号 |
138828-62-3 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
3-methylundec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-12(13)10-11(3)5-2/h10,12-13H,4-9H2,1-3H3 |
InChIキー |
YDITVGLAHNQIGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C=C(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


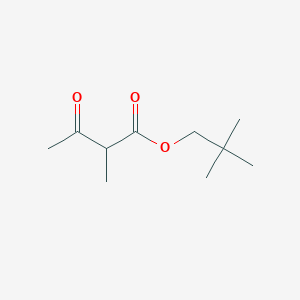
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
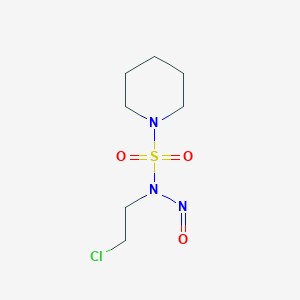
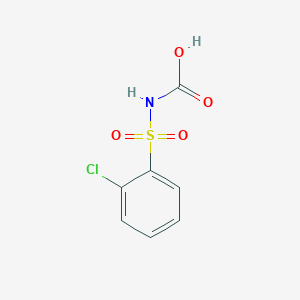

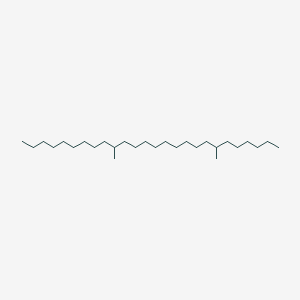
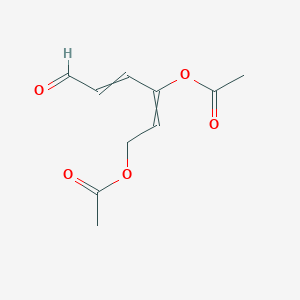
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
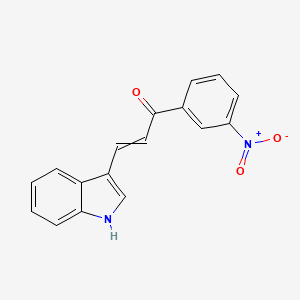
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)
![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
